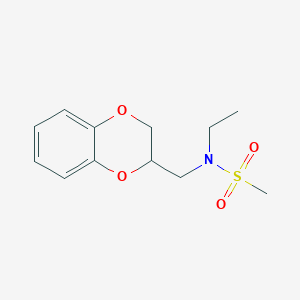
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DEN-1 and is a sulfonamide derivative of the benzodioxane group. DEN-1 has shown promising results in various studies, and its synthesis and mechanism of action have been extensively studied.
作用機序
The mechanism of action of DEN-1 is not fully understood; however, studies have shown that it works by inhibiting the activity of certain enzymes in the body. DEN-1 has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Additionally, DEN-1 has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DEN-1 has several biochemical and physiological effects on the body. Studies have shown that DEN-1 can induce apoptosis in cancer cells by activating certain cellular pathways. Additionally, DEN-1 has been shown to reduce the levels of reactive oxygen species in the body, which can help prevent oxidative damage to cells. DEN-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using DEN-1 in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, DEN-1 has shown promising results in various scientific studies, making it an ideal compound for further research. However, one of the limitations of using DEN-1 in lab experiments is its potential toxicity. Studies have shown that DEN-1 can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of DEN-1. One of the most promising areas of research is in the development of novel anticancer therapies. DEN-1 has shown potent anticancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, DEN-1 has shown promising results in the treatment of neurodegenerative diseases, and further research is needed to determine its potential as a therapeutic agent in these conditions. Further research is also needed to determine the optimal dosage and administration method of DEN-1 to minimize toxicity and maximize efficacy.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide is a chemical compound that has shown promising results in various scientific studies. Its synthesis and mechanism of action have been extensively studied, and it has potential applications in various fields, including cancer research and neurodegenerative disease treatment. Further research is needed to determine its optimal use and potential as a therapeutic agent.
合成法
The synthesis of DEN-1 involves the reaction of N-ethylmethanesulfonamide with 3,4-methylenedioxyphenylacetic acid in the presence of a catalyst. The reaction yields DEN-1 as a white crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making DEN-1 an ideal compound for various scientific applications.
科学的研究の応用
DEN-1 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DEN-1 is in the field of cancer research. Studies have shown that DEN-1 has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, DEN-1 has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-13(18(2,14)15)8-10-9-16-11-6-4-5-7-12(11)17-10/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNLIWKAMLVVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

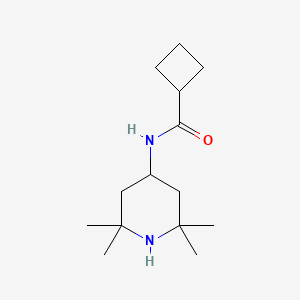
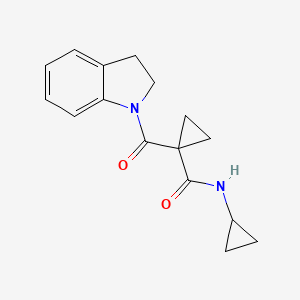
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
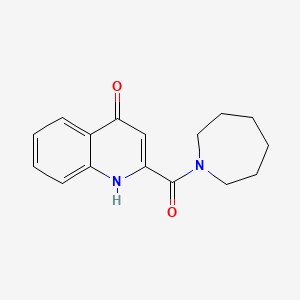
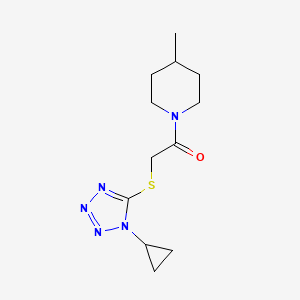
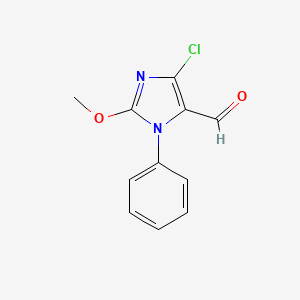
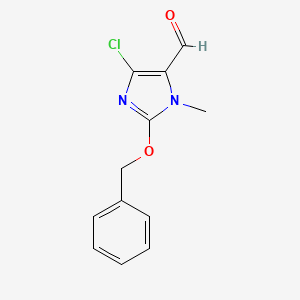
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

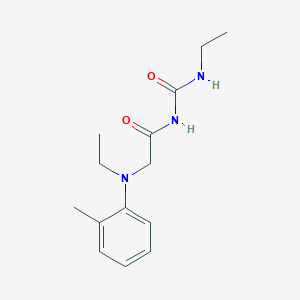
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
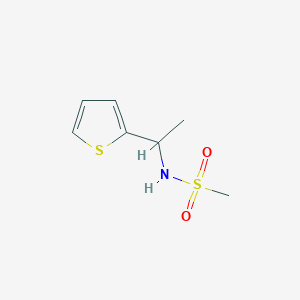
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)